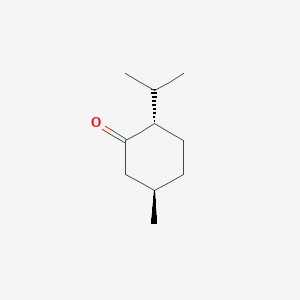

(-)-Menthone

描述

薄荷酮是一种单萜,具有薄荷味,天然存在于多种精油中。它的结构与薄荷醇相似,薄荷醇在羰基位置有一个仲醇。 薄荷酮因其特有的芳香和薄荷气味而被用于调味、香水和化妆品 。 它是薄荷脑、薄荷、薄荷属植物、天竺葵等精油的成分 .

准备方法

薄荷酮可以通过多种方法合成。 一种常见的实验室方法是使用酸化重铬酸盐氧化薄荷醇 。 另一种方法是使用特定的均相催化剂,从异薄荷醇制备薄荷酮 。 工业生产方法通常涉及对百里酚的催化加氢或使用手性催化剂来实现高对映体纯度 .

化学反应分析

科学研究应用

Antimicrobial Properties

One of the most significant applications of (-)-menthone is its antimicrobial activity. Recent studies have demonstrated that this compound exhibits potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was found to be 3,540 μg/mL, while the minimal bactericidal concentration (MBC) was 7,080 μg/mL .

Therapeutic Applications in Allergic Conditions

This compound has also been studied for its potential therapeutic effects in allergic conditions. A study involving asthmatic mice demonstrated that inhalation of this compound alleviates local and systemic allergic inflammation. The treatment resulted in an increased ratio of Th1-type cytokines and a decrease in Th2-type cytokines, indicating a shift towards a more balanced immune response .

Effects on Immune Response

The inhalation of this compound led to:

- Increased serum OVA-specific IgG2a/IgG1 and IgG2a/IgE ratios.

- Enhanced Th1-type cytokine production while reducing inflammatory mediators such as nitric oxide and eotaxin .

Table 2: Effects of this compound on Cytokine Levels in Asthmatic Mice

| Cytokine Type | Control Group Levels | Menthone Treatment Levels |

|---|---|---|

| Th1 Cytokines | Baseline | Increased |

| Th2 Cytokines | Elevated | Decreased |

| Eotaxin | High | Low |

Agricultural Applications

In addition to its therapeutic uses, this compound has shown potential as a bioherbicide due to its effects on plant microtubules. Research indicates that this compound disrupts microtubule formation in certain plant species, leading to cell death and rapid permeabilization of the plasma membrane within minutes of exposure . This property may pave the way for developing environmentally friendly herbicides.

Table 3: Effects of this compound on Plant Microtubules

| Parameter | Observed Effect |

|---|---|

| Microtubule Disruption | Significant |

| Time to Cell Death | < 15 minutes |

| Environmental Impact | Low |

作用机制

薄荷酮主要通过与生物膜和蛋白质的相互作用发挥其作用。 在植物中,薄荷酮破坏微管,导致细胞死亡 。 在人类中,薄荷酮的作用机制尚未完全了解,但据信它涉及与细胞膜以及可能的特异性受体的相互作用 .

相似化合物的比较

薄荷酮与其他单萜如薄荷醇、异薄荷酮和新薄荷醇相似。它在其特定的结构构型和独特的薄荷气味方面是独一无二的。 例如,薄荷醇具有仲醇基而不是羰基,这使得它在涂抹在皮肤上时会产生清凉感 。 异薄荷酮和新薄荷醇是薄荷酮的立体异构体,具有不同的嗅觉特性 .

类似化合物包括:

薄荷醇: 以其清凉感而闻名,用于各种医药和化妆品产品.

异薄荷酮: 薄荷酮的立体异构体,气味略有不同.

新薄荷醇: 另一个具有独特嗅觉特性的立体异构体.

生物活性

(-)-Menthone, a monoterpenoid ketone found in various essential oils, particularly in mint species, has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by recent research findings.

This compound is characterized by its molecular formula and a molecular weight of 154.25 g/mol. It is a colorless liquid with a minty aroma, commonly used in flavoring and fragrance industries.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : 3,540 μg/mL

- Minimum Bactericidal Concentration (MBC) : 7,080 μg/mL

These concentrations indicate that this compound can significantly alter the membrane integrity and potential of MRSA cells. Lipidomic analysis revealed that exposure to this compound resulted in significant changes in lipid profiles, affecting 136 lipid species across 30 classes, including glycerophospholipids and glycolipids .

Table 1: Lipid Changes Induced by this compound in MRSA

| Lipid Class | Change Observed |

|---|---|

| Phosphatidylcholine (PC) | Increased |

| Cardiolipin (CL) | Decreased |

| Phosphatidylethanolamine (PE) | Decreased |

| Ceramide (Cer) | Dramatically increased |

The mechanism of action appears to involve disruption of membrane structural components, leading to altered lipid homeostasis within the bacterial cells .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated significant anti-inflammatory effects . A study involving asthmatic mice showed that inhalation of this compound alleviated local and systemic allergic responses.

- Th1/Th2 Cytokine Balance : Increased Th1-type cytokine secretion was observed alongside a decrease in Th2 cytokines.

- Eosinophil Degranulation : Reduced levels were noted following treatment with this compound.

Table 2: Inflammatory Mediators in BALF of OVA-Sensitized Mice

| Group | Nitric Oxide (μg/mL) | Protein Level (μg/mL) | Eotaxin Level (pg/mL) |

|---|---|---|---|

| Non-Sensitized Control (NSC) | Baseline | Baseline | Baseline |

| Dietary Control (DC) | Increased | 257 ± 53 | 284 ± 83 |

| Menthone Treatment | Decreased | 172 ± 31 | 192 ± 78 |

These findings suggest that this compound may modulate immune responses by enhancing Th1-type immunity while suppressing Th2-related inflammation .

Impact on Plant Biology

Interestingly, this compound also exhibits allelopathic effects on plants. Research indicates that it disrupts microtubule formation in plant cells, leading to increased mortality rates due to rapid plasma membrane permeabilization . This property could be leveraged for agricultural applications to manage weed growth.

Safety and Toxicology

In terms of safety, studies have shown that this compound does not induce significant neoplastic or non-neoplastic lesions in various organs at tested concentrations. However, it has demonstrated weak sensitization potential in dermal exposure tests .

属性

IUPAC Name |

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044384, DTXSID2044478 | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | l-Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

89-80-5, 14073-97-3 | |

| Record name | (±)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014073973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-menthan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F709W4OG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | (-)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Menthone?

A1: Menthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What are the key spectroscopic characteristics of Menthone?

A2: Menthone can be identified using techniques like GC-MS and FTIR. Specific peaks and bands corresponding to its functional groups can be analyzed for identification and quantification. [, , ]

Q3: Does Menthone exist in different isomeric forms?

A3: Yes, Menthone exists as two diastereomers: (−)-menthone and (+)-isomenthone. [, ] These isomers differ in the orientation of the methyl and isopropyl groups on the cyclohexane ring.

Q4: How is Menthone biosynthesized in plants?

A4: Menthone biosynthesis in plants like peppermint (Mentha x piperita) involves a multi-step pathway. It starts with the formation of geranyl pyrophosphate, which is then converted to pulegone. Pulegone reductase, a key enzyme, stereoselectively reduces pulegone to primarily yield (+)-menthone. [, ]

Q5: What are the major metabolic pathways of Menthone in plants?

A5: In peppermint, (−)-menthone is reduced by stereospecific dehydrogenases to (−)-menthol and (+)-neomenthol. These alcohols are then further metabolized. (−)-Menthol is primarily converted to (−)-menthyl acetate, while (+)-neomenthol is predominantly transformed into (+)-neomenthyl-β-d-glucoside. [, , ]

Q6: Is there evidence for Menthone catabolism in plants?

A6: Yes, studies have shown that (+)-neomenthyl-β-d-glucoside, a major metabolite of (−)-menthone, is transported from peppermint leaves to the rhizomes. In the rhizomes, it is hydrolyzed, and the resulting (+)-neomenthol is oxidized back to (−)-menthone. (−)-Menthone is then further catabolized to (−)-3,4-menthone lactone. [, ]

Q7: What is the significance of Menthone catabolism in plants?

A7: The breakdown of (−)-menthone in peppermint rhizomes yields acetyl-CoA and reduced pyridine nucleotides, suggesting that this catabolic pathway allows the plant to recycle carbon and energy derived from foliar monoterpenes. []

Q8: Can Menthone be synthesized through chemical means?

A8: Yes, racemic menthone can be synthesized by catalytic hydrogenation of thymol, where the hydroxyl group is protected using trimethylchlorosilane (TMS). This method offers high selectivity and yield. []

Q9: Are there any catalytic applications of Menthone itself?

A9: While Menthone itself isn’t widely used as a catalyst, its stereoselective reduction to menthol is an important reaction in the flavor and fragrance industry. [, ]

Q10: Does Menthone possess any pharmacological activities?

A10: Studies have shown that Menthone inhalation can alleviate both local and systemic allergic inflammation in a mouse model of asthma. Menthone inhalation was found to modulate cytokine profiles, reduce inflammatory mediators in the lungs, and inhibit mast cell and eosinophil degranulation. []

Q11: Are there any known toxicological concerns associated with Menthone?

A11: While Menthone is generally considered safe for use in flavorings and fragrances, high doses of pulegone, a biosynthetic precursor to Menthone, have been shown to be hepatotoxic in rodents. [, ] Further research is needed to fully understand the potential toxicity of Menthone.

Q12: What are the common methods for analyzing Menthone in plant material?

A12: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely used to quantify Menthone and other volatile components in plant essential oils. Sample preparation typically involves hydrodistillation or solvent extraction. [, , , , , ]

Q13: Are there any validated HPLC methods for Menthone determination?

A13: Yes, a validated HPLC/photodiode array method has been developed for the determination of isomenthone in Ziziphora tenuior L. This method offers a selective and accurate approach for quantifying isomenthone in plant extracts. []

Q14: What are some promising areas for future research on Menthone?

A15: * Investigating the molecular mechanisms underlying the pharmacological activities of Menthone, particularly its anti-inflammatory and anti-allergic effects. []* Elucidating the complete biosynthetic pathway of Menthone in various plant species and identifying the genes and enzymes involved. []* Exploring the potential of Menthone and its derivatives as starting materials for the synthesis of novel bioactive compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。